

Review of 5-substituted-2-amino-1,3,4-oxadiazole literature

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Compound of Interest

Compound Name: 5-Tert-butyl-1,3,4-oxadiazol-2-amine

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An In-Depth Review of 5-Substituted-2-Amino-1,3,4-Oxadiazole Literature

A Technical Guide for Drug Development Professionals

The 1,3,4-oxadiazole ring is a crucial five-membered heterocyclic scaffold in medicinal chemistry, drawing significant attention due to its wide array of pharmacological activities.^{[1][2]} Derivatives substituted at the 2- and 5-positions have been extensively studied, with the 5-substituted-2-amino-1,3,4-oxadiazole core emerging as a particularly promising pharmacophore. These compounds exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.^{[1][2][3][4][5]} This technical guide provides a comprehensive review of the synthesis, experimental protocols, and biological activities of these compounds, presenting quantitative data and visualizing key processes to aid researchers in the field of drug discovery and development.

Synthesis Strategies and Methodologies

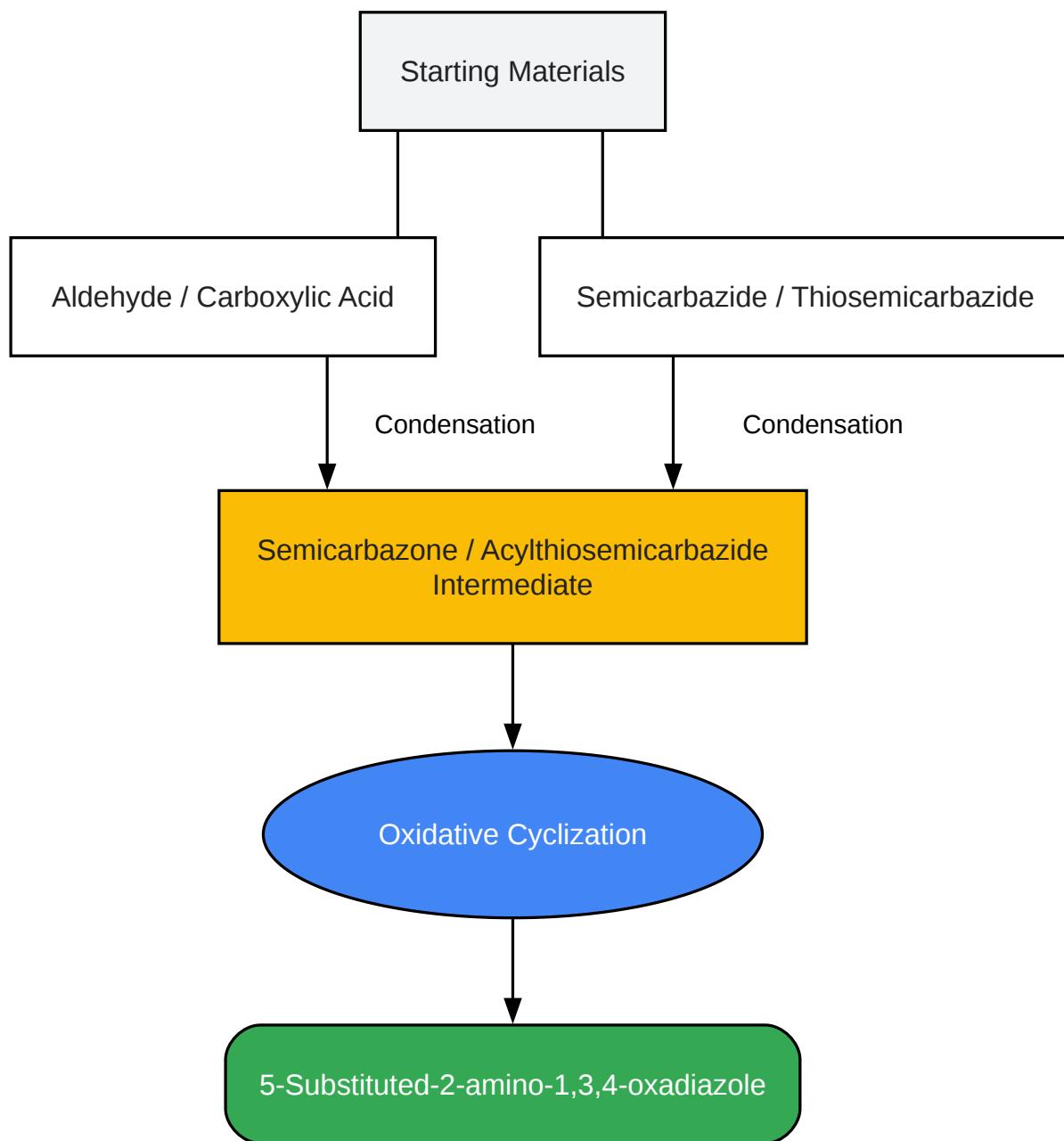
The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is versatile, with several established methods. The most common approaches involve the cyclization of semicarbazone or thiosemicarbazide precursors.

Key Synthetic Protocols

- Oxidative Cyclization of Semicarbazones: This is a widely used, efficient method. It typically involves a two-step process: the condensation of an aldehyde with semicarbazide to form a semicarbazone, followed by an oxidative cyclization to form the oxadiazole ring.[6][7]
 - Experimental Protocol (Iodine-Mediated):
 1. An aldehyde is condensed with semicarbazide or thiosemicarbazide to form the corresponding semicarbazone or thiosemicarbazone.[8]
 2. The resulting intermediate is then treated with an oxidizing agent, such as iodine in the presence of a base (e.g., NaOH or K₂CO₃), to facilitate the oxidative C-O bond formation and cyclization.[7][8][9] This transition-metal-free process is compatible with a wide range of aromatic, aliphatic, and cinnamic aldehydes.[6][7]
- Electrochemical Synthesis: An environmentally benign or "green chemistry" approach involves the electro-oxidative cyclization of semicarbazones.[3][10] This method offers benefits such as increased reaction rates and higher yields of pure products.[11][12]
 - Experimental Protocol:
 1. A semicarbazone intermediate is prepared by reacting an aldehyde with semicarbazide hydrochloride and sodium acetate in water overnight.[10]
 2. The semicarbazone is dissolved in a suitable solvent like acetic acid or acetonitrile containing a supporting electrolyte (e.g., lithium perchlorate).[3][10][11]
 3. The solution undergoes controlled potential electrolysis in an undivided cell using a platinum anode, leading to the formation of the 2-amino-5-substituted-1,3,4-oxadiazole.[10][11]
- Cyclization using Other Reagents:
 - Phosphorus Oxychloride (POCl₃): A mixture of a carboxylic acid and thiosemicarbazide is refluxed in the presence of excess POCl₃. After refluxing, the mixture is cooled and poured onto crushed ice, then neutralized to yield the final product.[4][13]

- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This commercially inexpensive and easily handled oxidant is used for the oxidative cyclization of acylthiosemicarbazide precursors in the presence of potassium iodide.[14]

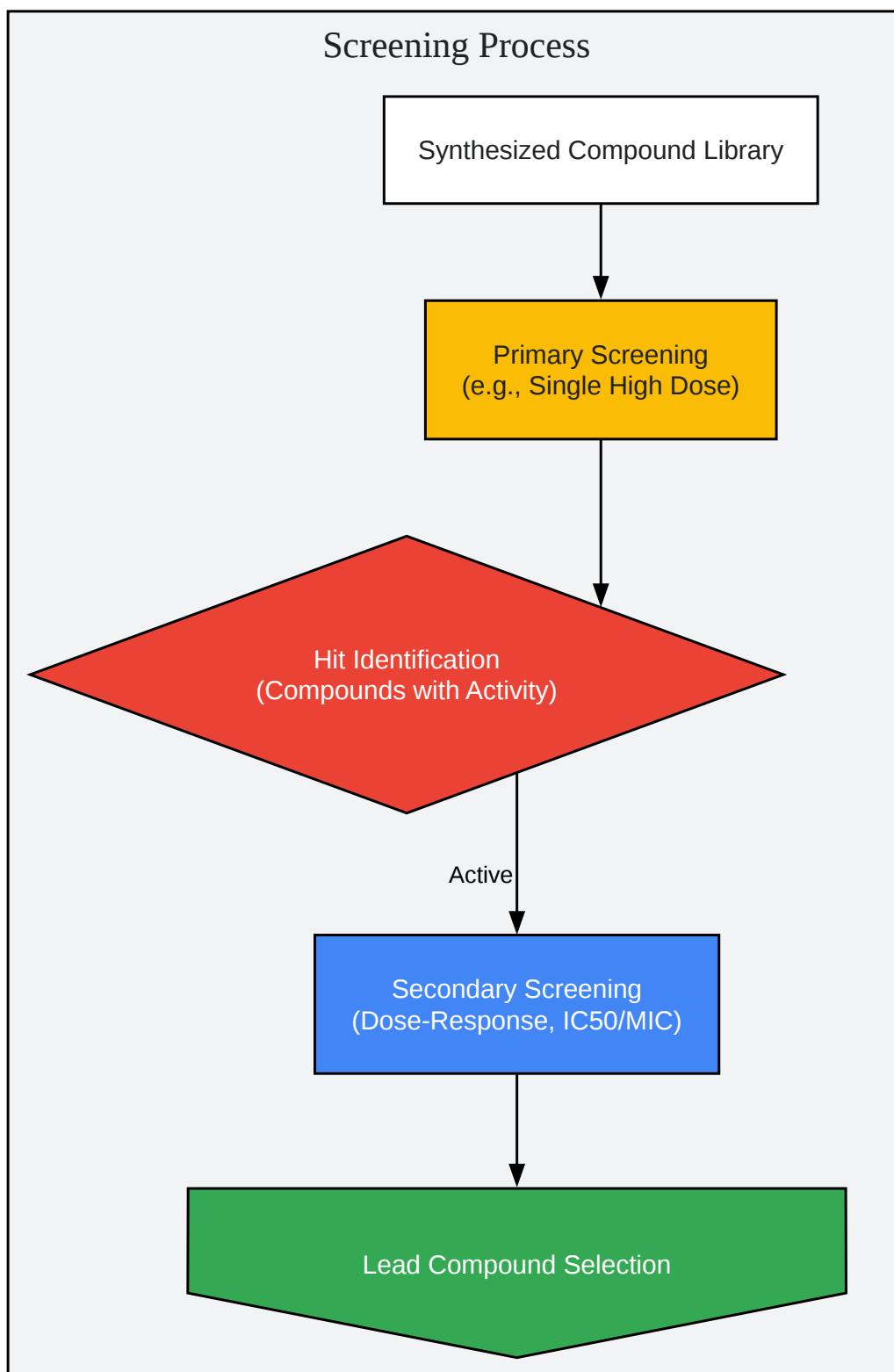
Below is a generalized workflow for the chemical synthesis of these compounds.

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Caption: Generalized synthesis workflow for 5-substituted-2-amino-1,3,4-oxadiazoles.

Biological Activities and Quantitative Data

These compounds have been evaluated against a multitude of biological targets, demonstrating significant potential in various therapeutic areas. A standardized workflow for screening is often employed.



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Caption: Standard workflow for biological activity screening of synthesized compounds.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 5-substituted-2-amino-1,3,4-oxadiazoles against various cancer cell lines. The National Cancer Institute (NCI) protocol is frequently used for initial screening.[15][16]

- Experimental Protocol (NCI-60 Cell Screen):
 - Compounds are initially tested at a single high concentration (e.g., 10^{-5} M) against a panel of approximately 60 human cancer cell lines.[16]
 - The cell lines represent various cancer types, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.[15][16]
 - The primary output is the Growth Percent (GP). A GP value between 0 and 100 indicates growth inhibition, while a value less than 0 signifies cell kill.
 - Compounds showing significant activity are selected for further evaluation in a five-dose assay to determine parameters like GI_{50} (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC_{50} (lethal concentration for 50% of cells).

Table 1: Selected Anticancer Activity Data

Compound ID	Substitution Pattern	Cancer Cell Line	Growth Percent (GP)	Reference
4s	N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-	MDA-MB-435 (Melanoma)	15.43	[15][16]
4s	N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-	K-562 (Leukemia)	18.22	[15][16]
4u	N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-	MDA-MB-435 (Melanoma)	6.82	[15]
1o	(Structure not detailed)	HepG2 (Liver)	$IC_{50} = 8.6 \mu M$	[8]
3d	(Structure not detailed)	HCT-15 (Colon)	76.86	[17]
4a	(Structure not detailed)	A498 (Renal)	74.37	[17]

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents.[18]

Derivatives have shown potent activity against a range of bacteria and fungi.[3][10][11]

- Experimental Protocol (Agar Diffusion Method):
 - A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.[19]
 - Sterile paper discs (6mm in diameter) or wells are impregnated with a known concentration of the test compound.[19]

- The discs/wells are placed on the agar surface, and the plates are incubated under suitable conditions.
- The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[18] The activity is often compared to standard antibiotics like streptomycin, ampicillin, or chloramphenicol.[4][10][18]

Table 2: Selected Antimicrobial Activity Data

Compound	Test Organism	Activity Metric	Result	Reference
1b, 1e, 1g	Streptococcus faecalis, MSSA, MRSA	MIC	4 to 64 µg/mL	[8]
2g	Candida albicans	MIC	8 µg/mL	[8]
22a	Staphylococcus aureus	MIC	1.56 µg/mL	[18]
22b, 22c	Bacillus subtilis	MIC	0.78 µg/mL	[18]
21c	M. tuberculosis (drug-resistant)	MIC	4–8 µM	[18]

One proposed mechanism for the antibacterial action of certain amino derivatives is the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[18]

Anti-inflammatory Activity

Several 2,5-disubstituted-1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[4][20]

- Experimental Protocol (Carrageenan-Induced Paw Edema):
 - This is a standard *in vivo* model for evaluating acute inflammation.

- A group of rats is administered the test compound orally (p.o.) at a specific dose (e.g., 50 mg/kg).[4]
- After a set time, a phlogistic agent (carrageenan solution) is injected into the sub-plantar region of the rat's hind paw to induce localized edema.[20]
- The paw volume is measured at various time intervals after the injection.
- The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group. A standard drug like phenylbutazone or indomethacin is used for comparison.[4][5]

Table 3: Selected Anti-inflammatory Activity Data

Compound ID	Test Model	Dose	% Inhibition of Edema	Reference
3i	Carrageenan-induced paw edema	50 mg/kg p.o.	50.00%	[4]
3f	Carrageenan-induced paw edema	50 mg/kg p.o.	46.42%	[4]
21 (series)	Carrageenan-induced paw edema	Not specified	33% to 62%	[20]
Phenylbutazone	Carrageenan-induced paw edema	50 mg/kg p.o.	53.57%	[4]

Anticonvulsant Activity

The 1,3,4-oxadiazole scaffold has been explored for the development of novel anticonvulsant agents.[21][22] Some derivatives are believed to mediate their effects through interaction with benzodiazepine or GABA-A receptors.[21][23]

- Experimental Protocol (Maximal Electroshock & PTZ):
 - Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures. An electrical stimulus is applied to mice, and the test compound's ability to prevent the tonic hind limb extension phase is recorded.[24][25]
 - Subcutaneous Pentylenetetrazole (PTZ) Test: This chemical-induced seizure model is used to identify agents that may be effective against absence seizures. PTZ is administered subcutaneously, and the compound is evaluated for its ability to protect against seizures or death.[21][24][25]



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